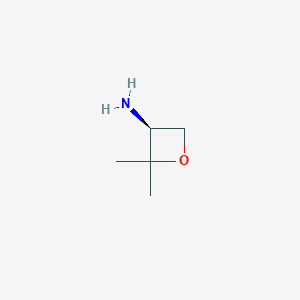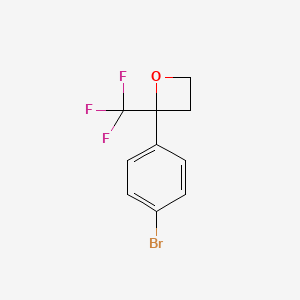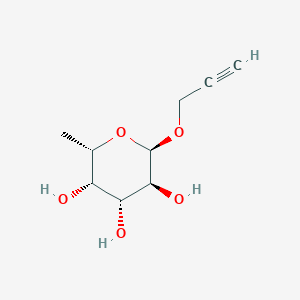
1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane
Descripción general
Descripción
1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane is a useful research compound. Its molecular formula is C42H48O8 and its molecular weight is 680.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Storage and Inclusion Complexes
1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane (TDA) has been utilized in molecular storage solutions for incorporating small molecules in crystalline matrices. This is significant for structure elucidation, decontamination, and slow release of active ingredients. TDA shows an unusual level of polymorphism in its crystalline state and the ability to include a variety of small molecules in its crystal lattices, such as ethanol or trifluorobenzene. This property is advantageous for uptake and release schemes for different molecules like nitromethane and benzene (Schwenger, Frey, & Richert, 2015).
Safe Storage and Handling of Reagents
TDA has been found effective in forming crystalline inclusion complexes with reactive, toxic, or malodorous reagents (e.g., benzoyl chloride, acetyl chloride). The resulting crystals are stable and free of the problematic properties of the free reagents. This suggests potential applications in safer storage, handling, and delivery of reagents, and possibly in synthetic protocols that do not require fume hoods (Schwenger, Frey, & Richert, 2016).
Co-crystallization for Structure Elucidation
TDA is useful as a chaperone for co-crystallization of small molecules that do not readily crystallize by themselves. The co-crystals are often beneficial for structure elucidation, especially when small molecules are encapsulated in the crystal lattice of TDA during rapid thermal crystallization. This property extends to co-crystallization of two solids, broadening the scope of its applications (Rami et al., 2021).
Hydrogen Bonding and Crystal Structures
Studies on the crystal structure of derivatives of TDA, like tetrakis(4-ethynylphenyl)methane, have revealed the formation of interwoven diamondoid lattices formed by weak hydrogen bonds between acetylenic groups. This indicates potential in the formation of non-symmetrical networks and the exploration of weak interactions in crystal engineering (Galoppini & Gilardi, 1999).
Synthesis and Catalysis
TDA derivatives have been tested as catalysts in reactions like epoxidation and hydroxylation, displaying behaviors that can be attributed to the electron-donating effect of methoxy groups. This indicates a role in catalysis, particularly with manganese and iron complexes (Baciocchi et al., 1997).
Propiedades
IUPAC Name |
1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48O8/c1-43-27-9-13-31(35(17-27)47-5)39-21-40(32-14-10-28(44-2)18-36(32)48-6)24-41(22-39,33-15-11-29(45-3)19-37(33)49-7)26-42(23-39,25-40)34-16-12-30(46-4)20-38(34)50-8/h9-20H,21-26H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQDTNQKIOUQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C23CC4(CC(C2)(CC(C3)(C4)C5=C(C=C(C=C5)OC)OC)C6=C(C=C(C=C6)OC)OC)C7=C(C=C(C=C7)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R)-2-methyloxetan-2-yl]methanol](/img/structure/B8217855.png)

![tert-butyl-[(3R,4S)-3-methoxypiperidin-4-yl]carbamic acid;oxalic acid](/img/structure/B8217868.png)
![tert-butyl (3S)-3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217870.png)
![tert-Butyl (R)-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B8217875.png)
![tert-butyl (5S)-10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8217879.png)

![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride](/img/structure/B8217892.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8217919.png)
![2,3,3a,4,9,9a-Hexahydro-3-octanoyl-6-(1-propenyl)-9a-methyl-8H-furo[3,2-g][2]benzopyran-2,9-dione](/img/structure/B8217921.png)

![[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate](/img/structure/B8217927.png)